![molecular formula C14H16N2 B2575390 2-Benzyl-2-azabicyclo[2.2.1]heptane-6-carbonitrile CAS No. 258264-37-8](/img/structure/B2575390.png)
2-Benzyl-2-azabicyclo[2.2.1]heptane-6-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Benzyl-2-azabicyclo[221]heptane-6-carbonitrile is a bicyclic compound with the molecular formula C14H16N2 It is known for its unique structure, which includes a bicyclo[221]heptane ring system fused with a benzyl group and a carbonitrile functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-2-azabicyclo[2.2.1]heptane-6-carbonitrile typically involves the following steps:
Formation of the Bicyclic Ring System: The bicyclo[2.2.1]heptane ring system can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with the bicyclic ring system in the presence of a Lewis acid catalyst.
Addition of the Carbonitrile Group: The carbonitrile group can be added through a nucleophilic substitution reaction, where a suitable nitrile precursor reacts with the intermediate compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, improved reaction conditions, and efficient purification techniques.
化学反応の分析
Types of Reactions
2-Benzyl-2-azabicyclo[2.2.1]heptane-6-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonitrile group to primary amines or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions, amines) can be employed.
Major Products Formed
Oxidation: Oxidized derivatives such as ketones or carboxylic acids.
Reduction: Reduced forms such as primary amines.
Substitution: Substituted derivatives with various functional groups.
科学的研究の応用
2-Benzyl-2-azabicyclo[2.2.1]heptane-6-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a pharmacophore in drug design.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-Benzyl-2-azabicyclo[2.2.1]heptane-6-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2-Benzyl-7-bromo-2-azabicyclo[2.2.1]heptane
- 2-Azabicyclo[2.2.1]heptane
- 2-Boc-7-amino-2-azabicyclo[2.2.1]heptane
Uniqueness
2-Benzyl-2-azabicyclo[2.2.1]heptane-6-carbonitrile is unique due to the presence of both a benzyl group and a carbonitrile group on the bicyclic ring system. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
IUPAC Name |
2-benzyl-2-azabicyclo[2.2.1]heptane-6-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c15-8-13-6-12-7-14(13)16(10-12)9-11-4-2-1-3-5-11/h1-5,12-14H,6-7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOUVLOCPFWAEHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C#N)N(C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[3-(4-methylpiperidin-1-yl)propyl]-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2575307.png)
![N-(3,4-dimethylphenyl)-2-[2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide](/img/structure/B2575311.png)
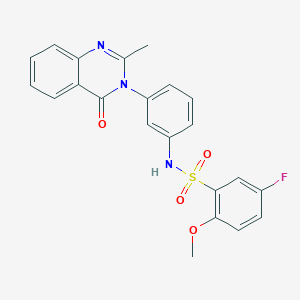
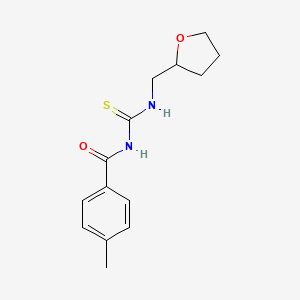


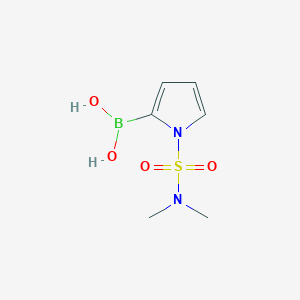
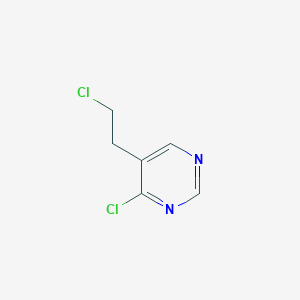
![5-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-1,3-dimethyl-7-(propan-2-yl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2575323.png)
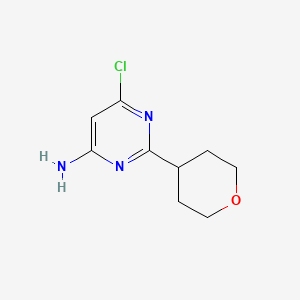
![2-[1-Amino-2-(4-fluorophenoxy)ethylidene]malononitrile](/img/new.no-structure.jpg)
![5-[4-Bromo-2-(trifluoromethyl)phenyl]furan-2-carboxylic acid](/img/structure/B2575327.png)
![tert-butyl 2-[3-oxo-6-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl]acetate](/img/structure/B2575328.png)
![4-bromo-2-chloro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-imidazole](/img/structure/B2575330.png)
